Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals
Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals
Abstract
Demethylwedelolactone Sulfate (B86663) is a sulfated coumestan (B1194414), a class of natural polyphenolic compounds. Isolated from Eclipta prostrata L., this compound is a derivative of Demethylwedelolactone.[1][2][3][4][5] The addition of a sulfate group is expected to enhance its aqueous solubility and potentially modulate its biological activity compared to the parent compound.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of Demethylwedelolactone Sulfate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public domain data specifically for the sulfated form, information regarding its parent compound, Demethylwedelolactone, is included for contextual understanding.
Chemical Structure and Properties
Demethylwedelolactone Sulfate is structurally characterized by a core coumestan skeleton, which consists of a fused furan (B31954) ring system attached to a chromenone. The systematic name for this compound is 1,8,9-Trihydroxy-6-oxo-6H-benzofuro[3,2-c]chromen-3-yl hydrogen sulfate.[7] The sulfate moiety is located at the C3 position of the chromenone core.
The parent compound, Demethylwedelolactone, is a tetrahydroxylated coumestan.[8] The sulfation at one of the hydroxyl groups significantly alters the molecule's polarity.
Physicochemical Data
Quantitative experimental data for Demethylwedelolactone Sulfate is not widely available in peer-reviewed literature. The following table summarizes its basic chemical properties and includes data for its parent compound for comparison.
| Property | Demethylwedelolactone Sulfate | Demethylwedelolactone (Parent Compound) |
| Chemical Formula | C₁₅H₈O₁₀S[1] | C₁₅H₈O₇[8] |
| Molecular Weight | 380.28 g/mol [1][7] | 300.23 g/mol [8] |
| CAS Number | 1318240-80-0[1] | 6468-55-9[8] |
| Synonyms | Demethylwedelolactone 3-sulfate[2][6] | Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan[9] |
| Appearance | Not specified (likely a solid) | Solid[10] |
| Solubility | Soluble in DMSO[4] | Soluble in DMSO, DMF, and Ethanol[9] |
| Botanical Source | Eclipta prostrata L.[1][2][3][4] | Eclipta alba[9] |
Structural Diagram
The chemical structure of Demethylwedelolactone Sulfate is depicted below, illustrating the core coumestan framework and the position of the sulfate group.
Caption: Figure 1. Chemical structure of Demethylwedelolactone Sulfate.
Experimental Protocols
Synthesis of Demethylwedelolactone (Parent Compound)
The total synthesis of Demethylwedelolactone has been reported in the literature.[10] A common strategy involves the coupling of two key aromatic precursors, followed by cyclization to form the coumestan core.
Key Synthetic Steps:
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Preparation of Precursors: Synthesis of appropriately substituted phenyl and benzofuran (B130515) precursors.
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Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are often employed to link the two precursors.[11]
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Cyclization: An oxidative cyclization step is typically used to form the furan ring of the coumestan system.
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Deprotection: Removal of protecting groups from the hydroxyl functionalities to yield the final Demethylwedelolactone product.
The following diagram illustrates a generalized workflow for the synthesis of the coumestan core.
Caption: Figure 2. Generalized synthetic workflow for the coumestan core.
Proposed Sulfation of Demethylwedelolactone
The introduction of a sulfate group onto a phenolic hydroxyl group can be achieved through various sulfation agents. A common laboratory method involves the use of a sulfur trioxide-pyridine complex or chlorosulfonic acid.
Proposed Protocol:
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Dissolution: Dissolve Demethylwedelolactone in a suitable aprotic solvent (e.g., pyridine (B92270) or DMF).
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Reaction: Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
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Quenching: After the reaction is complete, quench the reaction mixture with water or a buffer solution.
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Purification: Purify the resulting Demethylwedelolactone Sulfate using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Demethylwedelolactone Sulfate are limited, the parent compound, Demethylwedelolactone, has been reported to possess a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and anti-cancer activities. It is plausible that the sulfated derivative may exhibit similar or modified activities.
Potential Signaling Pathways
The biological activities of coumestans are often attributed to their ability to modulate various cellular signaling pathways. Although direct evidence for Demethylwedelolactone Sulfate is lacking, the known activities of its parent compound and other polyphenols suggest potential interactions with key signaling cascades.
Potential Targets and Pathways:
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Inflammatory Pathways: Demethylwedelolactone has been shown to attenuate inflammation. This may involve the inhibition of pro-inflammatory cytokines and enzymes through pathways such as NF-κB and MAPK signaling.
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Oxidative Stress Pathways: As a phenolic compound, it is likely to possess antioxidant properties, potentially by scavenging reactive oxygen species (ROS) and modulating antioxidant defense mechanisms like the Nrf2 pathway.
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Cancer-Related Pathways: Demethylwedelolactone has been reported to inhibit the motility and invasiveness of breast cancer cells. This suggests potential interference with signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and STAT signaling pathways.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Demethylwedelolactone Sulfate, based on the known activities of related compounds.
Caption: Figure 3. Hypothetical modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
Demethylwedelolactone Sulfate is a naturally derived coumestan with potential for further scientific investigation. While data on this specific sulfated compound is currently sparse, the known biological activities of its parent compound, Demethylwedelolactone, suggest that it may be a valuable molecule for research in areas such as inflammation, cancer, and oxidative stress.
Future research should focus on:
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Total Synthesis and Characterization: Development of a robust synthetic route and full characterization of Demethylwedelolactone Sulfate using modern analytical techniques (NMR, MS, etc.).
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In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including its anti-inflammatory, antioxidant, and anti-cancer properties.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Demethylwedelolactone Sulfate.
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Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) profile to determine its potential as a therapeutic agent.
This technical guide serves as a foundational resource for scientists and researchers interested in Demethylwedelolactone Sulfate. The provided information, though constrained by the limited availability of specific data, highlights the potential of this compound and aims to stimulate further investigation into its chemical and biological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demethylwedelolactone Sulfate - Immunomart [immunomart.com]
- 3. demethylwedelolactone(6468-55-9) 1H NMR spectrum [chemicalbook.com]
- 4. Demethylwedelolactone Sulfate - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. CAS 1318240-80-0 | Demethylwedelolactone sulfate [phytopurify.com]
- 6. CAS 1318240-80-0: Demethylwedelolactone sulfate [cymitquimica.com]
- 7. Demethylwedelolactone sulfate | CAS: 1318240-80-0 | ChemNorm [chemnorm.com]
- 8. Demethylwedelolactone | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
